molecular formula C14H22N2O3S B8544705 N-Ethyl-4-methoxy-N-piperidin-4-yl-benzenesulfonamide

N-Ethyl-4-methoxy-N-piperidin-4-yl-benzenesulfonamide

Cat. No. B8544705
M. Wt: 298.40 g/mol
InChI Key: BEAXPGCVGRGDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07750161B2

Procedure details

A solution of 4-[ethyl-(4-methoxy-benzenesulfonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester (11.1 g, 28 mmol) in CH2Cl2 (50 mL) is cooled at 0° C. and TFA (40 mL) is added. The mixture is stirred at 0° C. for 0.5 h and then evaporated. The residue is dissolved in CH2Cl2 (50 mL) and 1 M aq. NaOH (50 mL) is added. The mixture is stirred for 15 h at r.t., then the phases are separated and the aq. phase is extracted with CH2Cl2 (4×30 mL). The combined org. phases are washed with 1 M aq. NaOH (2×30 mL), dried (Na2SO4), filtered and evaporated to provide the title compound.
Name
4-[ethyl-(4-methoxy-benzenesulfonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]([CH2:26][CH3:27])[S:15]([C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=2)(=[O:17])=[O:16])[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH2:26]([N:14]([CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)[S:15]([C:18]1[CH:19]=[CH:20][C:21]([O:24][CH3:25])=[CH:22][CH:23]=1)(=[O:16])=[O:17])[CH3:27]

Inputs

Step One
Name
4-[ethyl-(4-methoxy-benzenesulfonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester
Quantity
11.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N(S(=O)(=O)C1=CC=C(C=C1)OC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in CH2Cl2 (50 mL)
ADDITION
Type
ADDITION
Details
1 M aq. NaOH (50 mL) is added
STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 h at r.t.
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aq. phase is extracted with CH2Cl2 (4×30 mL)
WASH
Type
WASH
Details
phases are washed with 1 M aq. NaOH (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)N(S(=O)(=O)C1=CC=C(C=C1)OC)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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